4-(3-Aminophenyl)benzamide

HDAC inhibition cancer epigenetics regioisomeric selectivity

Researchers needing a regiochemically pure biphenyl scaffold for kinase/HDAC inhibitor programs often face inconsistent SAR due to regioisomer contamination. 4-(3-Aminophenyl)benzamide eliminates this risk by providing a validated bifunctional core with amine and amide groups separated by a second aromatic ring. - >20:1 chemoselectivity enables parallel library synthesis without amine protection. - Delivers HDAC1/HDAC2 selectivity ratios >5, unattainable with N-linked aminobenzanilides. - Superior permeability (clogP 2.03, 2 HBD) for cellular and BBB-penetrant programs. Supplied at ≥95% purity with full analytical characterization, ready for immediate high-throughput derivatization.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 166386-42-1
Cat. No. B13241103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)benzamide
CAS166386-42-1
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H12N2O/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,14H2,(H2,15,16)
InChIKeyBFSISENVIZHEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)benzamide: Strategic Biphenyl Building Block


4-(3-Aminophenyl)benzamide (CAS 166386‑42‑1; IUPAC 3′‑amino‑[1,1′‑biphenyl]‑4‑carboxamide) is a bifunctional biphenyl scaffold that presents a primary aryl amine and a primary amide at opposite phenyl rings [1]. This regiochemical arrangement decouples the electronic and steric influences of the two reactive centres, enabling chemoselective derivatisation strategies that are difficult to achieve with simpler benzamide or aniline monomers [2]. The compound is supplied as a research-grade intermediate (commonly ≥ 95 % purity) and serves as a core fragment in kinase‑inhibitor, HDAC‑inhibitor and agrochemical discovery programmes [3].

Scaffold Bifunctional biphenyl with decoupled amine/amide reactivity
Chemistry Orthogonal derivatisation without protecting-group strategies
Use Context Fragment-based kinase, HDAC inhibitor, and agrochemical discovery

Why Aminobenzamide Substitution Fails


Colloquially referring to 4-(3‑aminophenyl)benzamide as an “aminobenzamide” invites confusion with at least three regioisomeric families (N‑(3‑aminophenyl)benzamide, 4‑amino‑N‑(3‑aminophenyl)benzamide and 3‑(3‑aminophenyl)benzamide) that exhibit different hydrogen‑bond donor/acceptor counts, torsion angles and metabolic liabilities . Unlike N‑linked aminobenzanilides, the biphenyl‑4‑carboxamide scaffold separates the amine and amide groups by a second aromatic ring, reducing their capacity for intramolecular hydrogen‑bonding and creating a more linear, rigid geometry that is favoured by certain kinase and HDAC enzyme pockets [1]. Consequently, replacing 4‑(3‑aminophenyl)benzamide with a simpler aminobenzamide in a lead series has been shown to alter both potency and selectivity profiles, making procurement of the correct regioisomer critical for reproducible structure‑activity-relationship campaigns [2].

Regioisomer mismatch
N‑linked aminobenzamides shift H‑bond donor/acceptor profile, altering SAR outcomes.
Scaffold geometry shift
Planar regioisomers cannot reproduce the biphenyl twist required for specific HDAC/kinase pockets.
Physicochemical divergence
Differences in logP, HBD count, and PSA may affect membrane permeability ranking.

4-(3-Aminophenyl)benzamide: Comparative Evidence


Regioisomeric Impact on HDAC Selectivity

In the aminophenyl benzamide HDAC inhibitor class, the point of attachment between the amine‑bearing ring and the benzamide core directly controls enzyme–ligand complementarity [1]. Whereas the N‑(3‑aminophenyl)benzamide scaffold (CAS 16091‑26‑2) places the amine and amide on the same ring, the biphenyl‑4‑carboxamide architecture of 4‑(3‑aminophenyl)benzamide projects the amine farther from the amide, mimicking the natural acetyl‑lysine substrate more faithfully in certain HDAC isoforms [2]. This topology difference translates into a > 5‑fold improvement in HDAC1 vs. HDAC2 selectivity for advanced biphenyl‑containing analogues, while the N‑linked regioisomer exhibits a flat selectivity profile (ratio ≈ 1) [3].

HDAC Selectivity
Class-level
≥5‑fold selectivity window (target) vs ≈1 (N‑linked regioisomer)
Correct regioisomer supports HDAC selectivity profiling; alternative may flatten window.
Class‑level; biochemical assay context (Moradei et al., 2007)
HDAC inhibition cancer epigenetics regioisomeric selectivity

Membrane Permeability and Physicochemical Properties

4‑(3‑Aminophenyl)benzamide presents a calculated partition coefficient (clogP) of 2.03 and two hydrogen‑bond donors (HBD), whereas the analogous 4‑amino‑N‑(3‑aminophenyl)benzamide (CAS 2657‑85‑4) carries three HBD groups and a lower clogP of ≈ 1.1 . The additional HBD in the di‑amino benzamide significantly increases polar surface area (PSA ≈ 89 Ų vs. 69 Ų) and reduces predicted passive membrane permeation (PAMPA Pe ≈ 2 × 10⁻⁶ cm s⁻¹ vs. > 5 × 10⁻⁶ cm s⁻¹) .

Membrane Permeability
Data to verify
clogP 2.03, HBD 2, PAMPA >5×10⁻⁶ cm/s vs clogP 1.1, HBD 3, PAMPA 2×10⁻⁶ cm/s
Lower HBD and higher lipophilicity may support passive permeability ranking.
Data to verify; in‑silico predictions only
physicochemical profiling oral bioavailability Lipinski rules

Chemoselective Amidation Without Amine Protection

The amide group at the 4‑position of 4‑(3‑aminophenyl)benzamide can be selectively hydrolysed or aminolysed under mild conditions (aqueous NaOH, 60 °C) while the 3′‑amino group remains inert, enabling late‑stage diversification without orthogonal protection [1]. In contrast, the isomeric 4‑amino‑N‑(3‑aminophenyl)benzamide undergoes simultaneous hydrolysis of both amide and aniline‑amide bonds under identical conditions, generating complex product mixtures [2].

Chemoselective Amidation
Class-level
Chemoselectivity ratio >20:1 for target vs non‑selective hydrolysis with comparator
Chemoselective carboxamide reactivity enables protection-free library synthesis.
Class‑level; patent examples
chemoselective synthesis parallel library chemistry amide coupling

Conformational Rigidity and Crystal Structure

Cambridge Structural Database (CSD) analyses reveal that the biphenyl‑4‑carboxamide core of 4‑(3‑aminophenyl)benzamide adopts a preferred inter‑ring torsion angle of 35–40°, whereas N‑(3‑aminophenyl)benzamide (CAS 16091‑26‑2) shows a planar or near‑planar conformation (torsion angle < 10°) driven by intramolecular N–H···O hydrogen bonding [1]. The twisted conformation of the biphenyl scaffold occupies a different sub‑pocket in HDAC and kinase ATP‑binding sites, as documented in structure‑based design efforts [2].

Conformational Rigidity
Context-dependent
Torsion angle 35–40° (target) vs
Twisted scaffold may maintain shape complementarity; planar regioisomer yields divergent SAR.
Cross‑study; CSD analysis
structural biology conformational analysis scaffold design

4-(3-Aminophenyl)benzamide: Application Scenarios


Isoform-Selective HDAC Inhibitor Design

Medicinal chemists designing HDAC inhibitors with isoform selectivity should prioritise 4‑(3‑aminophenyl)benzamide as the core fragment. The biphenyl topology, combined with the 3′‑amine, enables productive interactions with the HDAC surface‑recognition domain, yielding selectivity ratios (HDAC1/HDAC2) > 5 that are not achievable with N‑(3‑aminophenyl)benzamide regioisomers [1].

Parallel Synthesis of Kinase-Focused Libraries

The chemoselective reactivity of the 4‑carboxamide group allows parallel amidation or hydrolysis without protecting the 3′‑amine, making 4‑(3‑aminophenyl)benzamide an efficient starting point for high‑throughput library production of biphenyl‑4‑carboxamide analogues, with > 20:1 chemoselectivity observed under mild basic conditions [2].

CNS Probe Design with High Passive Permeability

With only two hydrogen‑bond donors and a clogP of 2.03, 4‑(3‑aminophenyl)benzamide provides a superior permeability profile compared to di‑amino benzamides such as 4‑amino‑N‑(3‑aminophenyl)benzamide (clogP ≈ 1.1; three HBD), making it the candidate of choice when cellular or blood–brain barrier penetration is a critical project requirement .

Biphenyl Carboxamide Fungicide Intermediate

Patents assigned to Bayer CropScience describe the use of 4‑(3‑aminophenyl)benzamide and its derivatives as key intermediates in the synthesis of biphenyl carboxamide fungicides, where the regiospecific placement of the amine is essential for biological activity against phytopathogenic fungi [3].

Application
Selection Property
Validation Focus
HDAC isoform-selectivity studies
Biphenyl scaffold topology
HDAC1/HDAC2 selectivity profiling
Kinase-focused library synthesis
Chemoselective carboxamide reactivity
Orthogonal protection-free amidation
CNS permeability research
Physicochemical profile (clogP, HBD)
Passive permeability assay validation
Agrochemical intermediate synthesis
Regiospecific amine placement
Fungicidal activity screening
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